
Methyl 2-cyclopropyloxazole-4-carboxylate
Descripción general
Descripción
“Methyl 2-cyclopropyloxazole-4-carboxylate” is a research chemical with the CAS number 1344088-62-5 . It has a molecular weight of 167.16 and a molecular formula of C8H9NO3 . The IUPAC name for this compound is methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 2-cyclopropyloxazole-4-carboxylate” is 1S/C8H9NO3/c1-11-8(10)6-4-12-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Methyl 2-cyclopropyloxazole-4-carboxylate” has a molecular weight of 167.16 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Crystal and Molecular Structures
Methyl 2-cyclopropyloxazole-4-carboxylate has been studied for its crystal and molecular structures. Research has focused on understanding its crystallization process and molecular interactions in different states, which is crucial in fields like material science and pharmaceuticals (Boechat et al., 2010).
Enantioselective Synthesis
This compound has been synthesized with high optical purity via a palladium-catalyzed process. Such enantioselective synthesis is significant in the development of pharmaceuticals and complex organic molecules (Magata et al., 2017).
Spiro[cyclopropane-1,4'-oxazoline]s Synthesis
The compound has been used in the synthesis of Spiro[cyclopropane-1,4'-oxazoline]s, highlighting its role in creating complex organic structures for potential use in drug development and organic chemistry (Dalai et al., 2008).
Cyclopropene Carboxylic Acids Resolution
It plays a role in the resolution of cycloprop-2-ene carboxylic acids, which is significant in separating enantiomers in chemical synthesis - a process crucial for creating specific drug molecules (Liao et al., 2004).
Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate Synthesis
The compound is instrumental in synthesizing protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate, an important step in medicinal chemistry for the development of new drug molecules (Lerestif et al., 1999).
Building Block for Cyclopropyl-Containing Amino Acids
Methyl 2-cyclopropyloxazole-4-carboxylate serves as a versatile building block for cyclopropyl-containing amino acids, illustrating its utility in synthesizing biologically relevant compounds (Limbach et al., 2009).
Oxazole-4-carboxylic Acid Derivatives Synthesis
It is used in synthesizing oxazole-4-carboxylic acid derivatives, which have applications in inhibiting blood platelet aggregation, demonstrating its potential in therapeutic applications (Ozaki et al., 1983).
Synthesis of 2-phenyl-4,5-substituted Oxazoles
The compound is involved in the synthesis of 2-phenyl-4,5-substituted oxazoles, an important process in creating compounds with potential pharmaceutical applications (Kumar et al., 2012).
Safety and Hazards
Direcciones Futuras
While specific future directions for “Methyl 2-cyclopropyloxazole-4-carboxylate” are not available in the retrieved data, research into oxazole derivatives continues to be an active area of study . These compounds have been found to have various biological activities, making them of interest in the development of new therapeutic agents.
Propiedades
IUPAC Name |
methyl 2-cyclopropyl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-11-8(10)6-4-12-7(9-6)5-2-3-5/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPLDAPZQBQPBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-cyclopropyloxazole-4-carboxylate | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-chloro-3-(trifluoromethyl)phenyl]-5-(2-phenylphenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B2830777.png)
![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2830780.png)
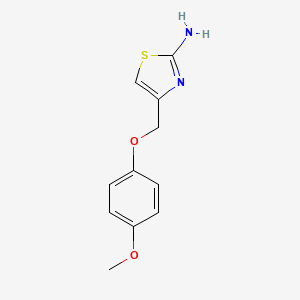

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2830786.png)
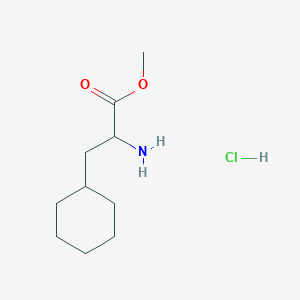
![2-phenyl-5-propyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2830790.png)
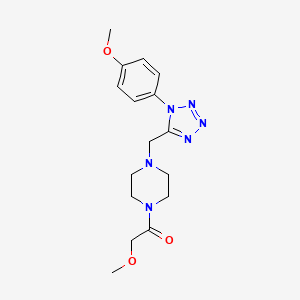
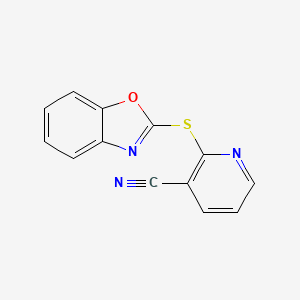
![4-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-7-tert-butyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2830795.png)
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2830796.png)
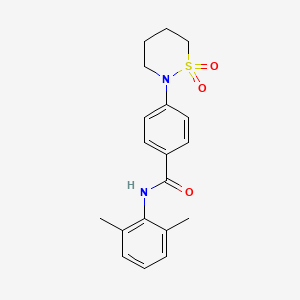
![Ethyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2830799.png)
